1-Ethyl-3-(3-hydroxypropyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-(3-hydroxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-7-6(10)8-4-3-5-9/h9H,2-5H2,1H3,(H2,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRHIUPOERZWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Pathways for 1 Ethyl 3 3 Hydroxypropyl Urea and Analogues
Strategies for Urea (B33335) Bond Formation with Specific Emphasis on Hydroxyalkylated Amines
The formation of a urea linkage, particularly in unsymmetrical molecules bearing functional groups like hydroxyls, requires careful selection of synthetic strategy. The synthesis of 1-Ethyl-3-(3-hydroxypropyl)urea involves the coupling of an ethylamino moiety with a 3-hydroxypropylamino moiety via a carbonyl group. The presence of the hydroxyl group in one of the precursors, 3-aminopropan-1-ol, necessitates methods that are tolerant of this functional group to avoid side reactions or the need for protection-deprotection steps.
Phosgene-Free and Green Chemistry Approaches to N-Substituted Urea Synthesis
Historically, the synthesis of ureas relied heavily on the use of phosgene (B1210022) and its derivatives, which are highly toxic and generate corrosive byproducts like HCl. beilstein-journals.orgrsc.org Modern synthetic chemistry has shifted towards safer and more environmentally friendly alternatives. rsc.orgresearchgate.net These "phosgene-free" methods align with the principles of green chemistry by reducing hazardous waste and improving safety. ureaknowhow.comresearchgate.net
Key phosgene-free strategies include:
Carbonylating Agents: Safer phosgene substitutes like triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), and various carbonates (e.g., bis(4-nitrophenyl)carbonate) are used to activate amines for urea formation. rsc.org
Use of Carbon Dioxide (CO₂): Direct carbonylation of amines using CO₂, an abundant, non-toxic, and economical C1 source, is a highly attractive green alternative. beilstein-journals.orgresearchgate.net
Mechanochemistry: A novel approach involves the mechanochemical synthesis of urea from ammonia (B1221849) and CO₂ under ambient conditions, highlighting a potential route for sustainable production. acs.org This method can reduce energy consumption and avoid the use of bulk solvents. acs.org
The development of green urea synthesis is often linked to the production of "green" ammonia from renewable sources, further enhancing the sustainability of the entire process. ureaknowhow.comresearchgate.netsrmap.edu.in
Table 1: Comparison of Phosgene-Based vs. Green Chemistry Approaches for Urea Synthesis
| Feature | Phosgene-Based Synthesis | Phosgene-Free & Green Chemistry Synthesis |
|---|---|---|
| Carbonyl Source | Phosgene (COCl₂) | CO₂, Carbonates, Carbonyldiimidazole (CDI) rsc.orgresearchgate.net |
| Toxicity | Extremely high beilstein-journals.org | Low to moderate |
| Byproducts | Corrosive HCl beilstein-journals.org | Often benign (e.g., H₂O, alcohols) or recyclable |
| Reaction Conditions | Often harsh | Generally milder, some at ambient temperature acs.org |
| Sustainability | Low, relies on hazardous materials | High, utilizes renewable feedstocks and safer reagents ureaknowhow.comresearchgate.net |
Isocyanate-Mediated Coupling Reactions with Primary Amines
The most prevalent and versatile method for synthesizing unsymmetrical ureas is the nucleophilic addition of a primary amine to an isocyanate. nih.govbeilstein-journals.orgrsc.org For the synthesis of this compound, this would involve the reaction of ethyl isocyanate with 3-aminopropan-1-ol.
The mechanism proceeds via the attack of the nucleophilic amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. This reaction is typically fast, efficient, and high-yielding. rsc.orgorganic-chemistry.org It is generally tolerant of a wide range of functional groups, including the hydroxyl group present in 3-aminopropan-1-ol. rsc.org The reaction can be performed in various solvents, and in some cases, "on-water" synthesis has been shown to be a facile and sustainable option. organic-chemistry.org
Table 2: Examples of Isocyanate-Amine Coupling for Urea Synthesis
| Isocyanate | Amine | Product | Key Features |
|---|---|---|---|
| Ethyl Isocyanate | 3-Aminopropan-1-ol | This compound | Direct route to the target compound. |
| Phenyl Isocyanate | Aniline | 1,3-Diphenylurea | Model reaction for symmetrical urea synthesis. researchgate.net |
| Alkyl/Aryl Isocyanates | Primary/Secondary Amines | N,N'-Substituted Ureas | General method with broad substrate scope. rsc.org |
| In situ generated isocyanates | Various amines | Unsymmetrical Ureas | Avoids handling of potentially hazardous isocyanates. organic-chemistry.org |
Hofmann Rearrangement and Analogous Routes for In Situ Isocyanate Generation
To circumvent the direct handling of isocyanates, they can be generated in situ from more stable precursors. The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgtcichemicals.comnumberanalytics.com
The mechanism involves the treatment of a primary amide with bromine and a strong base (like NaOH), which forms an N-bromoamide. masterorganicchemistry.com Subsequent deprotonation and rearrangement lead to the formation of the isocyanate, which can then be trapped by an amine present in the reaction mixture to form a urea. wikipedia.orgorganic-chemistry.org For instance, propanamide could undergo a Hofmann rearrangement to generate ethyl isocyanate in situ, which would then react with 3-aminopropan-1-ol to yield the target urea.
Similar rearrangements that produce isocyanate intermediates include:
Curtius Rearrangement: The thermal decomposition of an acyl azide. masterorganicchemistry.com
Lossen Rearrangement: The rearrangement of a hydroxamic acid or its derivative. organic-chemistry.org
These methods provide a one-pot approach to urea synthesis from readily available amides or carboxylic acid derivatives. organic-chemistry.orgorganic-chemistry.org
Nucleophilic Addition of Amines to Alkali Metal Isocyanates in Aqueous Systems
A particularly green and simple method for N-substituted urea synthesis involves the reaction of amines with alkali metal isocyanates, such as potassium isocyanate (KNCO), in water. rsc.org This approach avoids the use of organic solvents and catalysts, and the urea products can often be isolated by simple filtration, boasting high purity and yields. rsc.org
The reaction proceeds via the nucleophilic addition of the amine to the isocyanate ion. rsc.orgresearchgate.net This methodology is scalable and has been successfully applied to the gram-scale synthesis of commercially important ureas. rsc.org A key advantage is the potential for chemoselectivity when reacting a mixture of amines, influenced by the pKaH of the amines. rsc.org To synthesize this compound, one could react either ethylamine (B1201723) with potassium isocyanate followed by addition of 3-aminopropan-1-ol, or vice versa, though regioselectivity would need to be carefully controlled.
Catalyst-Assisted Carbonylation Reactions for Urea Synthesis
Modern catalysis offers powerful tools for urea synthesis via the carbonylation of amines using carbon monoxide (CO) as the carbonyl source. researchgate.netresearchgate.netacs.org Transition metal catalysts, particularly palladium-based systems, are highly effective for this transformation. researchgate.netacs.orgscispace.com
The general process involves the oxidative carbonylation of amines, where a palladium(II) catalyst activates the amine and CO, facilitating the formation of the urea bond. researchgate.netacs.org An oxidant is required to regenerate the active catalyst. researchgate.net While early systems used harsh oxidants, greener protocols utilize molecular oxygen (from air). researchgate.netacs.org These reactions can produce symmetrical or unsymmetrical ureas depending on the starting materials and conditions. researchgate.netnih.gov For example, a mixture of ethylamine and 3-aminopropan-1-ol could be subjected to palladium-catalyzed carbonylation to form this compound. researchgate.net
Table 3: Overview of Catalytic Systems for Urea Synthesis via Carbonylation
| Catalyst System | Amine Substrates | Carbonyl Source | Conditions | Key Advantage |
|---|---|---|---|---|
| PdI₂ / KI researchgate.netacs.org | Primary and secondary amines | CO / Air | 90-100 °C, 20 atm | High catalytic efficiency for di- and tri-substituted ureas. researchgate.netacs.org |
| Pd(Xantphos)Cl₂ nih.gov | Primary amines | [¹¹C]CO | 120 °C | Synthesis of ¹¹C-labelled ureas for PET imaging. nih.gov |
| CuOAc nih.gov | O-Benzoyl hydroxylamines / Isocyanides | Isocyanide Carbon | 30 °C | Mild conditions for unsymmetric ureas via a cascade reaction. nih.gov |
| Selenium researchgate.net | Ammonia | CO / O₂ | 45 °C, 30 bar | High selectivity (~100%) and productivity. researchgate.net |
Regioselective Synthesis of Unsymmetrical N,N'-Disubstituted Ureas
A primary challenge in synthesizing an unsymmetrical urea like this compound is achieving regioselectivity and avoiding the formation of the two corresponding symmetrical ureas (1,3-diethylurea and 1,3-bis(3-hydroxypropyl)urea). nih.govorganic-chemistry.org
Several strategies are employed to ensure the desired connectivity:
Stepwise Addition: The most straightforward method is the reaction of a pure isocyanate (e.g., ethyl isocyanate) with the desired amine (3-aminopropan-1-ol), as described in section 2.1.2. This is often the most regioselective route. nih.govrsc.org
One-Pot, Two-Step Procedures: An amine can be converted to an isocyanate in situ (e.g., via Hofmann rearrangement) and then a second, different amine is added to the reaction mixture to form the unsymmetrical urea. organic-chemistry.org
Catalytic Cross-Coupling: Palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) can generate an aryl isocyanate intermediate, which is then trapped by an amine in a one-pot synthesis of unsymmetrical ureas. organic-chemistry.org
Use of Protecting Groups: In complex syntheses, one amine can be temporarily protected to prevent it from reacting, allowing the other amine to be selectively functionalized, followed by deprotection and subsequent reaction.
The choice of method depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction. For this compound, the reaction of ethyl isocyanate with 3-aminopropan-1-ol remains the most direct and regioselective synthetic pathway.
Kinetic and Thermodynamic Considerations in the Formation of Hydroxyalkyl Ureas
The kinetics of urea formation are significantly influenced by temperature, pressure, and the molar ratios of the reactants. ureaknowhow.com For instance, the rate of urea conversion from ammonium (B1175870) carbamate (B1207046) increases markedly at temperatures above 160°C. ureaknowhow.com Similarly, in the enzymatic hydrolysis of urea, temperature affects the reaction rate, while the Michaelis constant (K_M) remains relatively stable across different temperatures. nih.gov
In the context of hydroxyalkyl ureas, the reaction typically involves an amine (like 3-amino-1-propanol) and an isocyanate (like ethyl isocyanate), or a phosgene equivalent. nih.gov The formation of the urea linkage is generally a favorable and often spontaneous reaction. The thermodynamics are characterized by a negative enthalpy change (exothermic reaction) due to the formation of stable C-N bonds.
Studies on the thermal decomposition of urea provide further insight into its thermodynamic stability. The activation energy for urea decomposition has been reported to be approximately 79-84 kJ/mol. nih.gov The hydrolysis of urea is an endothermic process (ΔH > 0) and is controlled by enthalpy. nih.gov
| E_a (Decomposition) | Activation energy of decomposition | ~79-152 kJ/mol | nih.gov |
This table presents generalized thermodynamic data for urea, which serves as a model for understanding the formation and stability of hydroxyalkyl ureas.
Influence of Substituent Effects on Reaction Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound and its analogues are critically dependent on the nature of the substituents on the reacting amine and isocyanate moieties. These effects can be broadly categorized into electronic and steric influences.
Electronic Effects: The nucleophilicity of the amine and the electrophilicity of the isocyanate are primary determinants of reaction efficiency.
Amine Substituents: Electron-donating groups (EDGs) attached to the amine nitrogen increase its electron density, enhancing its nucleophilicity and accelerating the rate of reaction with the isocyanate. For this compound, the ethyl group on one nitrogen and the hydroxypropyl group on the other are both considered electron-donating through an inductive effect, contributing to the stability of the final product. In analogues, replacing these with more powerful EDGs would be expected to increase reaction rates. Conversely, electron-withdrawing groups (EWGs) would decrease the amine's nucleophilicity, retarding the reaction.
Isocyanate/Carbonyl Substituents: The electrophilicity of the carbonyl carbon in the isocyanate (or related reactant) is enhanced by EWGs, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.
Steric Effects: The size and spatial arrangement of substituents can significantly hinder the approach of the reactants, thereby reducing reaction efficiency.
Bulky groups on either the amine or the isocyanate can sterically impede the formation of the tetrahedral intermediate, slowing down the reaction. nih.gov For example, the synthesis of ureas with bulky N-aryl groups may proceed less efficiently than those with smaller N-alkyl groups. The introduction of a methyl group onto a urea nitrogen, for instance, can disrupt molecular planarity. nih.gov
Selectivity: Substituents play a crucial role in directing the reaction to a specific site when multiple reactive functional groups are present. In the synthesis of this compound from 3-amino-1-propanol and ethyl isocyanate, the reaction exhibits high selectivity. The primary amine is a much stronger nucleophile than the primary alcohol. Consequently, the reaction occurs selectively at the nitrogen atom to form the urea linkage, leaving the hydroxyl group intact.
This selectivity is a key principle in the synthesis of complex molecules. In the hydrogenation of urea derivatives, the choice and amount of additives can switch the selectivity of the reduction, yielding either N-formamides or N-monomethylamines and methanol. rsc.org For instance, tuning the amount of a base like KOtBu can control the reaction pathway by altering the acid-base environment of the catalytic system. rsc.orgnih.gov Similarly, in the synthesis of substituted bipyridines, substituents are used to tune the electronic and steric profiles, which in turn controls the outcome of subsequent catalytic reactions. acs.org
Table 2: Influence of Substituents on Urea Synthesis
| Reactant | Substituent Type | Effect on Nucleophilicity/Electrophilicity | Expected Effect on Reaction Rate | Reference |
|---|---|---|---|---|
| Amine | Electron-Donating Group (e.g., -CH₃, -C₂H₅) | Increases nucleophilicity | Increase | nih.gov |
| Amine | Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Decreases nucleophilicity | Decrease | youtube.com |
| Amine | Bulky Group (e.g., -C(CH₃)₃) | Steric hindrance | Decrease | nih.gov |
| Isocyanate | Electron-Withdrawing Group (e.g., aryl with EWG) | Increases electrophilicity of carbonyl C | Increase | nih.gov |
| Isocyanate | Bulky Group | Steric hindrance | Decrease | nih.gov |
This table provides a qualitative summary of how different types of substituents are expected to influence the efficiency of urea formation.
Conformational Analysis and Intramolecular Dynamics of 1 Ethyl 3 3 Hydroxypropyl Urea
Theoretical Predictions of Preferred Conformations in N-Alkyl-N'-hydroxyalkyl Ureas
The conformational preferences of N-alkyl-N'-hydroxyalkyl ureas, such as 1-Ethyl-3-(3-hydroxypropyl)urea, are governed by a delicate balance of steric and electronic effects, as well as the potential for intramolecular interactions. Computational studies on analogous systems provide a framework for predicting the likely low-energy conformations of this molecule.
The central urea (B33335) moiety exhibits a degree of conformational restriction due to the delocalization of nitrogen lone pairs into the carbonyl group, resulting in partial double bond character for the C-N bonds. researchgate.net This leads to significant rotational barriers around these bonds. Computational studies on simple alkylureas, such as ethylurea (B42620), offer valuable insights into the energetic landscape of these rotations.
N,N'-disubstituted ureas can exist as different isomers (e.g., cis-trans, trans-trans) based on the orientation of the substituents relative to the carbonyl group. For N,N'-dialkyl ureas, the trans-trans conformation is often favored. However, the energetic differences between various conformers can be subtle and influenced by the nature of the substituents.
Theoretical calculations using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been employed to determine these rotational barriers. For instance, studies on a series of alkyl-substituted ureas have shown that rotation about the C(sp²)-N bond is hindered by approximately 8.6 to 9.4 kcal/mol. researchgate.net In the case of ethylurea, a close analogue to one side of this compound, the rotational barrier for the ethyl group has been calculated at the MP2 level of theory.
Table 1: Calculated Rotational Barriers for Ethylurea (kcal/mol)
| Rotation | Barrier Height (kcal/mol) | Method |
|---|---|---|
| C(sp²)-N | 8.6 - 9.4 | B3LYP/DZVP2 & MP2/aug-cc-pVDZ |
| N-C(ethyl) | 6.2 | MP2/aug-cc-pVDZ |
Data sourced from studies on alkyl-substituted ureas. researchgate.net
A defining feature of this compound is the presence of a hydroxyl group on the propyl chain. This introduces the possibility of intramolecular hydrogen bonding, where the hydroxyl proton can interact with the carbonyl oxygen of the urea moiety. nih.gov This interaction can significantly stabilize specific conformations.
The formation of an intramolecular hydrogen bond creates a cyclic-like structure, which can lock the molecule into a more rigid conformation compared to a simple N,N'-dialkylurea. nih.gov The propensity for this interaction depends on the length and flexibility of the hydroxyalkyl chain. A three-carbon (propyl) linker is often of suitable length to allow the terminal hydroxyl group to form a stable six or seven-membered ring through hydrogen bonding with the urea carbonyl. This intramolecular interaction can be a dominant factor in determining the preferred conformation in the gas phase and in non-polar solvents. unito.it
The presence of this hydrogen bond can influence the relative energies of the cis and trans isomers of the urea moiety. For instance, a conformation that brings the hydroxypropyl chain into proximity with the carbonyl group to facilitate this hydrogen bond would be energetically favored. mdpi.com
Dynamic Behavior in Solution and Solid States as Probed by Computational Methods
The dynamic behavior of this compound is expected to be complex, involving rotations around multiple single bonds and the potential for making and breaking the intramolecular hydrogen bond. Computational methods, such as molecular dynamics (MD) simulations, can provide a picture of this dynamic behavior in different environments. researchgate.net
In the solid state, the molecule is likely to adopt a single, well-defined conformation that allows for efficient crystal packing. This conformation would likely involve strong intermolecular hydrogen bonding between the N-H groups and carbonyl oxygens of neighboring molecules, a common feature in the crystal structures of ureas. researchgate.net The intramolecular hydrogen bond may or may not be present in the solid state, depending on the energetic favorability of the intermolecular interactions.
In solution, the molecule will exist as an equilibrium of different conformers. The rotational barriers around the C-N and C-C bonds are low enough to allow for rapid interconversion between these conformers at room temperature. The population of each conformer will be determined by its relative energy. MD simulations can track the time evolution of the dihedral angles and the formation and breaking of the intramolecular hydrogen bond, providing insights into the flexibility of the molecule.
Impact of Solvent Interactions on Conformational Preferences
The surrounding solvent environment plays a crucial role in modulating the conformational preferences of this compound. The balance between intra- and intermolecular hydrogen bonding is particularly sensitive to the solvent's properties. unito.it
In non-polar solvents, which cannot form hydrogen bonds with the solute, the intramolecular hydrogen bond between the hydroxyl group and the urea carbonyl is expected to be a major stabilizing factor. This would favor more compact, folded conformations. unito.it
In polar, protic solvents such as water or alcohols, the solvent molecules can act as both hydrogen bond donors and acceptors. These solvent molecules can compete with the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the N-H, C=O, and -OH groups of this compound. mdpi.com This competition can lead to a shift in the conformational equilibrium towards more extended, open conformations where the functional groups are solvated by the solvent.
Table 2: Expected Predominant Conformations in Different Solvents
| Solvent Type | Expected Predominant Conformation | Key Interaction |
|---|---|---|
| Non-polar (e.g., hexane) | Folded | Intramolecular H-bond |
| Polar aprotic (e.g., DMSO) | Partially folded/extended | Solvation of N-H and -OH groups |
| Polar protic (e.g., water) | Extended | Intermolecular H-bonds with solvent |
This table represents a qualitative prediction based on general principles of solvent effects on hydrogen bonding.
Computational studies often use implicit solvent models to account for these effects by treating the solvent as a continuous medium with a specific dielectric constant. These models can predict the stabilization or destabilization of different conformers in various solvents, providing a more accurate picture of the conformational landscape in solution. nih.gov
Spectroscopic Characterization for Mechanistic Elucidation and Structural Detail
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Studies
High-resolution NMR spectroscopy is a powerful, non-destructive technique for obtaining atomic-level information about the structure and chemical environment of 1-Ethyl-3-(3-hydroxypropyl)urea in solution.
The chemical shifts of labile protons, specifically those of the N-H and O-H groups, are highly sensitive to their participation in hydrogen bonds. In this compound, both the urea's N-H protons and the propyl chain's terminal O-H proton can act as hydrogen bond donors. The corresponding nitrogen and oxygen atoms, as well as the carbonyl oxygen, can act as acceptors.
When these protons are involved in hydrogen bonding, the surrounding electron density is reduced, causing them to be deshielded and resonate at a higher chemical shift (downfield shift) compared to their non-hydrogen-bonded state. The extent of this shift can provide qualitative information about the strength and prevalence of these interactions. For instance, studying the compound in various solvents with different hydrogen bonding capacities (e.g., chloroform (B151607) vs. DMSO) would reveal significant changes in the N-H and O-H proton chemical shifts, confirming their role in intermolecular hydrogen bonding. In the absence of specific X-ray crystallographic data, NQR parameters can help clarify details of the crystal structure and intermolecular interactions. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts and Their Relation to Hydrogen Bonding
| Proton Group | Typical Chemical Shift (δ, ppm) in non-H-bonding solvent | Expected Shift upon H-bonding | Rationale |
|---|---|---|---|
| -CH₂-OH | 1.5 - 2.5 | Downfield shift | Deshielding of the proton due to its interaction with a hydrogen bond acceptor. |
| -NH-CO- | 5.0 - 6.5 | Downfield shift | The N-H protons are strong hydrogen bond donors, and their involvement significantly deshields them. |
| -CO-NH-CH₂- | 5.0 - 6.5 | Downfield shift | Similar to the other N-H proton, its chemical shift is sensitive to the hydrogen bonding environment. |
Note: The exact chemical shifts are dependent on solvent, concentration, and temperature.
The flexible ethyl and hydroxypropyl chains of this compound allow for multiple conformations. One-dimensional (1D) and two-dimensional (2D) NMR techniques can elucidate the preferred spatial arrangement of the molecule.
1D Nuclear Overhauser Effect (NOE) Spectroscopy: By irradiating specific protons, through-space correlations to nearby protons (typically < 5 Å) can be observed. For example, irradiating the ethyl group's methylene (B1212753) protons could show an NOE to the adjacent N-H proton, confirming a trans or cis conformation across the C-N bond.
2D NMR (NOESY/ROESY): These experiments provide a comprehensive map of all through-space correlations. A NOESY or ROESY spectrum would reveal cross-peaks between protons that are close in space, allowing for the construction of a 3D model of the predominant conformation in solution. For instance, correlations between protons on the ethyl group and protons on the hydroxypropyl chain would indicate folded or compact conformations, likely stabilized by intramolecular hydrogen bonds.
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding Network Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is exceptionally sensitive to the vibrational modes of functional groups involved in hydrogen bonding, particularly the carbonyl (C=O) and amine (N-H) groups of the urea (B33335) moiety. nih.gov
The frequencies of the C=O and N-H stretching vibrations are direct indicators of the extent and nature of hydrogen bonding. nih.gov In urea derivatives, the carbonyl group is a strong hydrogen bond acceptor, while the N-H groups are strong donors. nih.govmdpi.com
N-H Stretching Region (3200-3500 cm⁻¹): A free, non-hydrogen-bonded N-H group exhibits a sharp absorption band at a higher frequency (around 3400-3450 cm⁻¹). mdpi.com When involved in a hydrogen bond, the N-H bond weakens, resulting in a shift to a lower frequency (typically 3200-3350 cm⁻¹) and significant band broadening. mdpi.comresearchgate.net
Carbonyl (Amide I) Stretching Region (1600-1700 cm⁻¹): This is often the most analyzed region for urea compounds. nih.gov A free carbonyl group shows a stretching vibration at a higher wavenumber (around 1660-1690 cm⁻¹). mdpi.combibliotekanauki.pl When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O double bond is polarized and slightly weakened, causing its stretching frequency to decrease to ~1620-1650 cm⁻¹. mdpi.com The presence of multiple bands or shoulders in this region indicates different states of hydrogen bonding, such as "disordered" H-bonded structures or free carbonyls. mdpi.com
Table 2: Typical Vibrational Frequencies for Hydrogen Bonding Analysis in Urea Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | State |
|---|---|---|
| N-H Stretch | ~3425 - 3445 | Free (non-H-bonded) |
| N-H Stretch | ~3200 - 3350 | H-bonded |
| C=O Stretch (Amide I) | ~1660 - 1690 | Free Carbonyl |
| C=O Stretch (Amide I) | ~1620 - 1650 | H-bonded Carbonyl |
| N-H Bending (Amide II) | ~1515 - 1605 | Coupled with C-N stretch |
Source: Data compiled from studies on analogous urea compounds. nih.govmdpi.commdpi.combibliotekanauki.pl
Studying the vibrational spectra as a function of temperature provides insight into the strength and dynamics of the hydrogen bonding network. nih.gov As temperature increases, thermal energy disrupts the weaker intermolecular hydrogen bonds. researchgate.netrsc.org This leads to predictable changes in the FTIR or Raman spectrum:
The intensity of the low-frequency, broad band for H-bonded N-H groups will decrease, while the intensity of the high-frequency, sharp band for free N-H groups will increase.
Similarly, the band corresponding to H-bonded carbonyl groups will decrease in intensity, with a concurrent increase in the intensity of the free carbonyl band at a higher frequency.
By analyzing these spectral changes, the thermodynamics of the association and dissociation of hydrogen bonds can be investigated, providing information on the stability of the intermolecular network. researchgate.netacs.org
Mass Spectrometry (MS) Techniques for Reaction Monitoring and Intermediate Identification
Mass spectrometry is a crucial tool for confirming the molecular weight of this compound and for monitoring its synthesis in real-time. nih.gov Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically detecting it as a protonated molecular ion [M+H]⁺.
A plausible synthesis route for this compound involves the reaction of 3-amino-1-propanol with ethyl isocyanate . ESI-MS can be used to monitor the progress of this reaction by tracking the consumption of reactants and the formation of the product. The high sensitivity of MS allows for the detection of not only the main product but also potential reaction intermediates and byproducts. nih.govresearchgate.net For instance, in some urea syntheses, unstable isocyanate intermediates can be detected. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to confirm the elemental composition of the product and any observed intermediates with high confidence. rsc.org
Table 3: Expected m/z Values for ESI-MS Monitoring of a Plausible Synthesis
| Compound | Chemical Formula | Exact Mass (Da) | Expected Ion [M+H]⁺ (m/z) | Role |
|---|---|---|---|---|
| 3-Amino-1-propanol | C₃H₉NO | 75.0684 | 76.0757 | Reactant |
| Ethyl isocyanate | C₃H₅NO | 71.0371 | 72.0444 | Reactant |
| This compound | C₆H₁₄N₂O₂ | 146.1055 | 147.1128 | Product |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(3-Dimethylaminopropyl)-3-ethylurea (EDU) |
| 3-Amino-1-propanol |
| Chloroform |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Ethyl isocyanate |
X-ray Crystallography for Solid-State Intermolecular Interactions
While a definitive crystal structure for this compound has not been reported in the surveyed literature, an understanding of its solid-state intermolecular interactions can be inferred through the crystallographic analysis of suitable analogue compounds. The arrangement of molecules in the crystalline state is dictated by a network of non-covalent interactions, with hydrogen bonding playing a paramount role, particularly for a molecule featuring multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-H). Examination of simpler alkylureas and a more complex hydroxy-substituted urea derivative provides a robust framework for predicting the supramolecular assembly of this compound.
The primary analogues considered for this analysis are ethylurea (B42620) and n-propylurea (B156759), which model the ethyl and propyl fragments of the target molecule, respectively, and 3-tert-butyl-1-(3-hydroxyphenyl)urea, which provides insight into the role of a hydroxyl group in the hydrogen-bonding network of a urea derivative.
Detailed Research Findings
In the absence of direct crystallographic data for this compound, the analysis of its analogues reveals consistent and predictable hydrogen bonding patterns that are characteristic of urea compounds. The urea moiety itself is a powerful structural motif, capable of forming strong and directional hydrogen bonds.
The crystal structure of ethylurea (CSD refcode: ETHYUR) shows that the molecules form a hydrogen-bonded network. A key feature of the crystal packing in many simple urea derivatives is the formation of a one-dimensional tape or ribbon structure. This is often characterized by the R2,2(8) graph set motif, where two urea molecules are linked by a pair of N-H···O hydrogen bonds, forming a cyclic dimer. These dimers then typically propagate into an infinite chain.
The analysis of 3-tert-butyl-1-(3-hydroxyphenyl)urea provides valuable information regarding the influence of a hydroxyl group. In its crystal structure, the intermolecular packing is stabilized by a network of hydrogen bonds. The presence of the hydroxyl group introduces an additional hydrogen bond donor and acceptor site, which can lead to more complex, three-dimensional hydrogen-bonded networks, potentially disrupting the simple tape motif observed in simpler alkylureas.
For this compound, it is therefore highly probable that the urea group will form the characteristic N-H···O hydrogen bonds. The presence of the terminal hydroxyl group on the propyl chain introduces the possibility of forming O-H···O or O-H···N hydrogen bonds. This could lead to the linking of the primary urea tapes into a more complex, three-dimensional architecture. The flexibility of the hydroxypropyl chain would also play a significant role in the final crystal packing, allowing the molecule to adopt a conformation that maximizes the stability of the hydrogen-bonding network.
Below is a table summarizing the crystallographic data for the selected analogue compounds.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Ethylurea | C₃H₈N₂O | Monoclinic | P2₁/c | 8.89 | 5.38 | 10.32 | 90 | 108.8 | 90 |
| 3-tert-butyl-1-(3-hydroxyphenyl)urea | C₁₁H₁₆N₂O₂ | Monoclinic | P2₁/n | 11.814 | 17.620 | 11.790 | 90 | 90 | 90 |
Data for n-propylurea is not included due to the retraction of the original publication.
Computational Chemistry and Theoretical Modeling of 1 Ethyl 3 3 Hydroxypropyl Urea Systems
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction
Detailed quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. However, specific studies applying these methods to 1-Ethyl-3-(3-hydroxypropyl)urea are not readily found.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity and electronic properties. For urea (B33335) derivatives in general, the HOMO is often localized on the nitrogen and oxygen atoms, indicating their nucleophilic character, while the LUMO is typically centered on the carbonyl carbon, highlighting its electrophilic nature. This distribution of frontier orbitals is fundamental to understanding how urea-based molecules interact with other chemical species. nih.gov A detailed analysis of the HOMO-LUMO gap can also provide insights into the kinetic stability of a compound. However, specific HOMO-LUMO energy values and charge distribution maps for this compound are not available in the reviewed literature.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations can predict spectroscopic parameters, such as vibrational frequencies (FTIR) and nuclear magnetic resonance (NMR) chemical shifts. These predicted values can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra. For substituted ureas, computational studies have been used to assign vibrational bands, particularly the urea carbonyl stretching frequency, which is sensitive to hydrogen bonding and the electronic effects of substituents. mdpi.com Without experimental spectra and corresponding computational studies for this compound, a direct comparison and detailed analysis are not possible.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the movement of atoms and molecules over time, offering insights into the dynamic behavior and intermolecular interactions of compounds like this compound.
Simulation of Hydrogen Bonding Networks and Self-Aggregation Mechanisms
The presence of both hydrogen bond donors (the N-H groups of the urea moiety and the hydroxyl group) and acceptors (the carbonyl oxygen and the hydroxyl oxygen) in this compound suggests that it is capable of forming extensive hydrogen bonding networks. These interactions are critical in determining the physical properties and self-aggregation behavior of the compound in both solid and solution phases. MD simulations of other urea derivatives have shown their tendency to form ordered hydrogen-bonded structures. mdpi.com However, specific simulations detailing the hydrogen bonding patterns and aggregation mechanisms of this compound are not documented in the available literature.
Solvent Effects and Solvation Models in Computational Studies
The behavior of this compound in different solvents would be significantly influenced by solvent-solute interactions. Computational studies often employ explicit or implicit solvation models to account for these effects. The choice of solvent can impact conformational preferences, reactivity, and aggregation behavior. For instance, in protic solvents, the compound would engage in hydrogen bonding with solvent molecules, which could compete with intermolecular hydrogen bonding between the urea molecules themselves. While general principles of solvation effects on ureas are understood, specific computational studies on the solvation of this compound are lacking.
Theoretical Studies on Reaction Pathways and Transition States for Urea-Related Transformations
Theoretical studies are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For urea compounds, these studies can shed light on processes such as hydrolysis and thermal decomposition. For example, theoretical investigations into the hydrolysis of urea have explored various potential mechanisms. nih.gov Such studies for this compound would be valuable for understanding its stability and reactivity under different conditions. However, at present, there are no specific theoretical studies on the reaction pathways and transition states for transformations involving this compound in the reviewed scientific literature.
Supramolecular Chemistry and Self Assembly Processes of Urea Derivatives
Molecular Recognition and Host-Guest Interactions Mediated by Urea (B33335) Functionality
The well-defined geometry and hydrogen-bonding capabilities of the urea group make it an excellent motif for molecular recognition and the construction of host-guest systems. mdpi.comnih.gov The directional nature of the N-H donors and the C=O acceptor allows urea-based hosts to bind specific guest molecules with high selectivity. acs.org
Urea itself is known to form crystalline inclusion compounds, creating tunnel-like structures that can encapsulate guest molecules. wikipedia.org This principle extends to urea derivatives. The host-guest interactions are driven by the formation of multiple hydrogen bonds between the host and the guest. nih.gov For a host molecule like 1-Ethyl-3-(3-hydroxypropyl)urea, the urea core provides the primary binding site, while the ethyl and hydroxypropyl chains would influence the size and shape of the binding cavity and add secondary interactions.
The binding process is often an equilibrium between the free host (H) and guest (G) and the host-guest complex (HG). wikipedia.org The strength of this binding can be tuned by modifying the substituents on the urea host. Furthermore, the introduction of redox-active or photo-responsive groups can allow the binding strength to be controlled by external stimuli like electricity or light. nih.govmdpi.com In the case of this compound, the hydroxyl group could participate in recognizing and binding guests that are complementary hydrogen bond donors or acceptors.
Formation of Supramolecular Architectures (e.g., Fibers, Gels, Capsules)
The directional and cooperative nature of urea-based hydrogen bonds drives the self-assembly of molecules into well-defined, higher-order supramolecular structures. researchgate.net Depending on the molecular structure and the surrounding environment, urea derivatives can form a variety of architectures, including one-dimensional fibers, three-dimensional gel networks, and discrete capsules. nih.govresearchgate.net
Low-molecular-weight gelators (LMWGs) based on urea often self-assemble into fibrous networks that immobilize solvent molecules, resulting in the formation of a supramolecular gel. csic.esresearchgate.net The formation of these architectures is a direct consequence of the continuous hydrogen-bonded chains created by the urea groups. nih.govresearchgate.net
The choice of solvent plays a crucial role in the self-assembly process, as solvent molecules can compete for hydrogen bonding sites. The gelation ability of urea-based molecules is highly dependent on the solvent's properties. csic.es
In non-polar solvents , the strong, directional hydrogen bonds between urea molecules are highly favored, leading to robust self-assembly into fibers and subsequent gel formation. csic.es
In polar aprotic solvents (e.g., acetone, ethyl acetate), the solvent can act as a hydrogen bond acceptor. This can interfere with the urea-urea hydrogen bonding. However, if the urea derivative's self-interaction is strong enough, assembly can still occur. mdpi.comresearchgate.net For instance, some C3-symmetric tris-urea compounds have been shown to form gels in acetone. researchgate.net
In polar protic solvents (e.g., alcohols, water), the solvent molecules are both hydrogen bond donors and acceptors, creating significant competition. For self-assembly to occur in such solvents, the urea derivative often needs to have features, such as hydrophobicity, that promote aggregation, or the hydrogen bonds within the assembly must be significantly stronger than those with the solvent. mdpi.comcsic.es
Table 2: Predicted Self-Assembly Behavior of this compound in Different Solvents
| Solvent Type | Interaction with Urea Derivative | Predicted Assembly Outcome | Reference |
|---|---|---|---|
| Non-polar (e.g., Toluene) | Minimal competition for H-bonds. Strong urea-urea and hydroxyl interactions dominate. | High likelihood of forming strong fibrous networks and gels. | csic.es |
| Polar Aprotic (e.g., Acetone) | Solvent acts as an H-bond acceptor, competing with the urea carbonyl. | Assembly is possible if intramolecular and intermolecular H-bonds are strong enough to overcome solvent interaction. | mdpi.comresearchgate.net |
| Polar Protic (e.g., Ethanol) | Solvent competes as both H-bond donor and acceptor. | Assembly is less likely unless other driving forces like solvophobic effects are present. | csic.es |
The hydroxyl group in this compound is not merely a passive substituent; it actively directs the formation of the supramolecular structure. While the primary urea-urea hydrogen bonds might lead to one-dimensional tapes, the hydroxyl group can introduce intermolecular hydrogen bonds that link these tapes together. wikipedia.org
This cross-linking is essential for the formation of the three-dimensional networks required for gelation. The -OH group can act as a hydrogen bond donor to the carbonyl oxygen of a urea on an adjacent fiber or as an acceptor for an N-H group. This ability to form orthogonal interactions, in addition to the main urea tape, adds a higher level of structural complexity and stability to the resulting network. csic.es Studies on similar urea-based gelators have confirmed that the removal of a hydroxyl group can significantly diminish or completely prevent the ability of the molecule to form a gel, highlighting its critical role in the self-assembly process. csic.es
Design Principles for Supramolecular Materials Incorporating Urea Units
The design of supramolecular materials based on urea derivatives is a highly active area of research, with applications ranging from drug delivery to advanced functional materials. nih.gov The principles guiding the formation of these materials are rooted in the specific and directional nature of the hydrogen bonds that urea moieties can form.
The urea group is an excellent functional group for the programmed assembly of molecules due to its high planarity and the presence of two hydrogen bond donors (N-H) and one hydrogen bond acceptor (C=O). nih.gov This arrangement allows for the formation of strong and directional one-dimensional hydrogen-bonded chains, which can further assemble into higher-order structures. In the case of this compound, the additional hydroxyl group introduces further possibilities for hydrogen bonding, potentially leading to more complex and robust networks.
The self-assembly process for low-molecular-weight gelators (LMWGs), a class of molecules that includes many urea derivatives, typically involves a three-step process. Initially, the molecules self-assemble in one dimension to create supramolecular polymers. These polymers then bundle together to form mesoscopic fibers. Finally, these fibers intertwine to create a three-dimensional network that entraps solvent molecules, resulting in the formation of a gel. nih.gov
Detailed Research Findings
Although specific experimental data on the self-assembly of this compound is limited, we can infer its behavior from studies on analogous compounds. The presence of the terminal hydroxyl group is a key feature. This hydroxyl group can participate in hydrogen bonding, either by interacting with the urea's carbonyl group or with the hydroxyl groups of neighboring molecules. This can lead to the formation of more intricate and stable supramolecular structures compared to simple alkyl ureas.
The table below summarizes the key structural features of this compound and their predicted role in supramolecular assembly.
| Structural Feature | Predicted Role in Supramolecular Assembly |
| Urea Moiety | Primary hydrogen bonding site, promoting the formation of one-dimensional chains through N-H···O=C interactions. |
| Ethyl Group | Provides steric bulk that can influence the packing of the supramolecular chains and affect the solubility in different solvents. |
| Hydroxypropyl Group | Introduces an additional hydrogen bonding site (both donor and acceptor), potentially leading to branched or cross-linked networks and enhancing stability. |
Interactive Data Table: Predicted Supramolecular Properties
The following interactive table provides predicted supramolecular properties of this compound based on its structural characteristics and the known behavior of similar urea derivatives.
| Property | Predicted Value/Behavior | Rationale |
| Primary Assembly Motif | One-dimensional hydrogen-bonded chains | Characteristic of N,N'-disubstituted ureas. |
| Secondary Assembly | Bundling of chains to form fibers | Common hierarchical assembly for LMWGs. nih.gov |
| Gelation Potential | Likely to act as a low-molecular-weight gelator in certain solvents | The combination of urea and hydroxyl groups can facilitate the formation of a 3D network necessary for gelation. |
| Solvent Influence | Assembly will be highly dependent on solvent polarity and hydrogen bonding capability | Solvents that can compete for hydrogen bonding sites will disrupt self-assembly. |
Applications in Materials Science and Polymer Chemistry As a Building Block/motif
Incorporation of Urea (B33335) Motifs into Polymeric Structures
The urea group is a fundamental component in many high-performance polymers, prized for the strong intermolecular hydrogen bonds it forms. These bonds create well-ordered domains within the polymer matrix, significantly influencing the material's mechanical and thermal properties.
Polyureas are polymers characterized by the presence of urea linkages in their backbone, typically synthesized through the reaction of diisocyanates with diamines. nih.govsphinxsai.com These materials are known for their high durability and resistance to chemical and environmental factors. nih.gov While the classic synthesis involves isocyanates, which are toxic, isocyanate-free routes are an active area of research. uva.nl
Poly(urea-urethane) systems are hybrid polymers containing both urea and urethane (B1682113) linkages. 1-Ethyl-3-(3-hydroxypropyl)urea is an ideal candidate for creating such systems. Its hydroxyl group can react with an isocyanate to form a urethane bond, while the urea group is pre-incorporated. This allows for precise control over the polymer's structure and properties. For instance, polyurethane-urea coatings have been developed that exhibit stimuli-responsive and self-healing characteristics. european-coatings.comresearchgate.net
Table 1: Comparison of Polymer Systems Incorporating Urea Motifs
| Polymer Type | Primary Linkage(s) | Typical Monomers | Key Properties |
|---|---|---|---|
| Polyurea | Urea (-NH-CO-NH-) | Diisocyanates, Diamines | High durability, chemical resistance, rapid curing nih.gov |
| Polyurethane | Urethane (-O-CO-NH-) | Diisocyanates, Polyols | Versatility, elasticity, abrasion resistance |
| Poly(urea-urethane) | Urea & Urethane | Diisocyanates, Polyols, Diamines (or functionalized ureas like this compound) | Combination of properties, enhanced hydrogen bonding, potential for stimuli-responsiveness european-coatings.comresearchgate.net |
The hydrogen atoms on the urea group's nitrogen atoms act as hydrogen-bond donors, while the carbonyl oxygen acts as a strong hydrogen-bond acceptor. mdpi.com This enables the formation of robust, non-covalent cross-links within a polymer network. Compounds classified as (hydroxyalkyl)ureas, which includes this compound, can serve as effective cross-linking agents. google.comgoogle.com
In these systems, the hydroxyl groups of the cross-linker react with functional groups on polymer chains (like carboxylic acids) to form covalent bonds, while the urea motifs create a secondary network of hydrogen bonds. google.comgoogle.com This dual cross-linking mechanism—covalent and non-covalent—enhances the mechanical strength and thermal stability of the material. The specific geometry of the N-H···O=C bond is crucial for establishing these ordered networks. mdpi.com
Advanced Functional Materials Development
The dynamic and reversible nature of urea-based hydrogen bonds makes them central to the design of "smart" materials that can respond to their environment or even repair themselves after damage.
Self-healing materials possess the intrinsic ability to repair damage. One major strategy in this field is the use of reversible bonds that can break and reform. The hydrogen bonds provided by urea groups are perfectly suited for this purpose. When a polymer containing urea motifs is damaged, the hydrogen bonds may be broken. Upon applying a stimulus, such as heat, the polymer chains gain mobility, allowing the urea groups to re-associate and reform the hydrogen-bond network, thus healing the damage. researchgate.net
For example, polyurethane-urea coatings have been designed to self-heal in response to temperature and moisture. european-coatings.comresearchgate.net Water molecules can disrupt the existing hydrogen bonds, lowering the glass transition temperature and allowing the polymer chains to flow and fill the damaged area. Subsequent heating removes the water and allows the strong urea-based hydrogen bonds to reform. researchgate.net While some systems use microcapsules filled with a healing agent, the incorporation of motifs like this compound can lead to intrinsically self-healing materials. mdpi.comnih.gov
Stimuli-responsive, or "smart," materials change their properties in response to external triggers like temperature, pH, or light. nih.govrsc.org Polymers incorporating urea linkages can be designed to be responsive to thermal and chemical stimuli. The hydrogen-bonding network formed by urea groups can be reversibly disrupted by heat or by competitive hydrogen-bonding solvents. european-coatings.comresearchgate.net
This principle is demonstrated in polyurethane-urea systems where absorbed water can interfere with the inter-chain hydrogen bonds, leading to changes in the material's mechanical properties. researchgate.net The presence of a this compound motif in such a polymer would contribute directly to this responsiveness, as its urea component provides the necessary hydrogen-bonding sites that can be targeted by external stimuli.
Urea Derivatives as Precursors for Novel Polymeric Architectures
Urea derivatives are considered universal building blocks for creating a wide array of organic and polymeric structures. nih.govnih.gov The synthesis of asymmetric ureas is a key method for producing molecules with specific functionalities. nih.gov this compound is an example of an asymmetric urea, featuring distinct ethyl and hydroxypropyl substituents.
This asymmetry is highly valuable for designing complex polymer architectures. For example, it can be used in step-growth polymerization to create polymers with a regular, repeating sequence of functional groups. The hydroxyl group can be used as a reactive site to build a polymer backbone, leaving the urea group as a pendant side group that can then influence inter-chain interactions. This allows for the construction of polymers where properties like solubility, thermal behavior, and mechanical strength are precisely controlled by the nature and spacing of the urea motifs. uva.nl
Biological Interaction Studies: Mechanistic and in Vitro/in Silico Perspectives
Investigation of Enzyme Active Site Recognition and Binding Mechanisms (e.g., Urease)
The urea (B33335) scaffold is a key pharmacophore in numerous enzyme inhibitors. Enzymes such as urease, which contains a bimetallic nickel center in its active site, are common targets for urea-based compounds. The interaction typically involves the urea's carbonyl oxygen coordinating with the metal ions and forming hydrogen bonds with adjacent amino acid residues.
Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a ligand, such as 1-Ethyl-3-(3-hydroxypropyl)urea, might bind to a protein's active site. pnas.org Molecular docking predicts the preferred orientation of a ligand within a target binding site, generating a score that estimates the binding affinity. mdpi.com MD simulations provide a more dynamic view, modeling the movement of atoms over time and offering insights into the stability of the protein-ligand complex and the specific interactions that maintain it. nih.gov
For urea-based inhibitors targeting metalloenzymes like urease, simulations often show the carbonyl oxygen of the urea binding to one or both nickel ions in the active site. nih.gov The N-H groups of the urea can then form critical hydrogen bonds with nearby residues such as histidine and aspartate, stabilizing the complex. nih.govquora.com In the case of this compound, the ethyl and hydroxypropyl side chains would also influence binding. The flexible hydroxypropyl chain could form additional hydrogen bonds with the protein via its terminal hydroxyl group, while the ethyl group could engage in hydrophobic or van der Waals interactions within a nonpolar pocket of the active site.
Computational methods are frequently used to predict drug-target binding affinities (DTBA), which indicate the strength of the interaction between a molecule and its protein target. nih.gov These predictions can be derived from scoring functions in molecular docking or more rigorous free-energy calculations from MD simulations. pnas.orgnih.gov The binding affinity is often expressed as a dissociation constant (Kd), inhibition constant (Ki), or IC50 value, with lower values indicating stronger binding. nih.gov
For this compound, a predicted interaction profile with an enzyme like soluble epoxide hydrolase (sEH), another target for urea derivatives, would likely show key hydrogen bonds from the urea N-H groups to catalytic residues (e.g., aspartate) and the carbonyl oxygen to a hydrogen bond donor in the active site. nih.gov The terminal -OH group on the hydroxypropyl chain could further anchor the ligand through additional hydrogen bonding, potentially increasing binding affinity.
Table 1: Predicted Interaction Profile for a Generic Urea-Based Inhibitor
| Interaction Type | Ligand Group Involved | Potential Protein Residue(s) | Estimated Contribution to Binding |
|---|---|---|---|
| Hydrogen Bond (Donor) | Urea N-H | Asp, Glu, Carbonyl O of backbone | High |
| Hydrogen Bond (Acceptor) | Urea C=O | His, Lys, Arg, Ser | High |
| Hydrogen Bond (Donor/Acceptor) | Hydroxypropyl -OH | Ser, Thr, Asp, Gln, Backbone | Medium |
| Hydrophobic Interaction | Ethyl Group | Ala, Val, Leu, Ile, Phe | Medium-Low |
| van der Waals | Entire Molecule | Multiple residues in binding pocket | High (Collective) |
In Vitro Enzyme Inhibition Assays and Structure-Activity Relationship (SAR) Studies for Molecular Probes
In vitro enzyme assays are essential for validating computational predictions and determining the actual inhibitory potency of a compound. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine its IC50 value.
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to understand how different chemical groups affect biological activity. nih.gov For urea derivatives, SAR studies have shown that the nature of the substituents on the nitrogen atoms is critical for potency and selectivity. nih.govnih.gov For instance, in studies of soluble epoxide hydrolase inhibitors, replacing bulky, hydrophobic adamantyl groups with substituted phenyl groups improved pharmacokinetic properties and in vivo efficacy. nih.gov It was also found that at least one N-H group on the urea moiety is often necessary for inhibitory activity, highlighting the importance of this hydrogen bond donor. nih.gov
Table 2: Illustrative SAR Trends for Urea-Based Enzyme Inhibitors
| Structural Modification | General Effect on Potency | Rationale |
|---|---|---|
| N,N'-Disubstitution with large hydrophobic groups | Often increases potency | Enhances binding in hydrophobic pockets of the active site. nih.gov |
| Removal of both urea N-H protons (tetrasubstitution) | Generally reduces or abolishes activity | Prevents crucial hydrogen bond donation to the enzyme. nih.gov |
| Addition of a polar group (e.g., -OH) | Can increase or decrease potency | May form favorable hydrogen bonds or create unfavorable steric/solvation effects. |
| Varying alkyl chain length | Optimal length is target-dependent | Balances hydrophobicity and fit within the binding site. nih.gov |
Role of Urea Functionality in Molecular Recognition within Biological Contexts
The urea functional group is a privileged motif in medicinal chemistry, largely due to its unique properties in molecular recognition. nih.gov It can act as both a hydrogen bond donor (via the two N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen), allowing it to form multiple, stable interactions with biological targets. nih.govnih.gov
Hydrogen bonds are central to the stability of protein-ligand complexes. nih.gov The urea moiety is exceptionally proficient at forming these bonds. Studies have shown that urea can interact directly with the peptide backbone of proteins, forming hydrogen bonds that are sometimes stronger than the internal hydrogen bonds that maintain the protein's folded structure. pnas.orgnih.govquora.com This ability to disrupt native protein structure is the basis of urea's use as a protein denaturant at high concentrations. nih.govsciencing.com In the context of a specific binding site, these same powerful hydrogen-bonding interactions are harnessed to achieve high-affinity binding. The geometry of the urea group allows it to act as a "clamp," bridging different parts of a binding pocket. nih.gov
While the core C-N bonds of the urea group have some double-bond character that restricts rotation, the molecule is not entirely rigid. N,N'-disubstituted ureas can exist in different conformations, typically described as trans-trans, trans-cis, or cis-cis, referring to the orientation of the substituents relative to the carbonyl group. nih.govresearchgate.net Alkyl-substituted ureas like this compound generally favor a trans conformation for the substituents on the nitrogen atoms. acs.orgresearchgate.net
This conformational flexibility, combined with the rotational freedom of the ethyl and hydroxypropyl side chains, allows the molecule to adapt its shape to fit optimally within a specific enzyme's active site. acs.org This adaptability is a key aspect of molecular recognition, enabling the ligand to maximize its favorable interactions with the protein target, leading to tighter binding and higher specificity. nih.govnih.gov
Theoretical Frameworks for Predicting Biological Activity without Empirical Clinical Data
In the absence of empirical clinical data for novel chemical entities such as this compound, computational and theoretical frameworks are indispensable tools in medicinal chemistry for predicting biological activity. acs.orgabertay.ac.uk These in silico methods allow for the early assessment of a compound's potential therapeutic efficacy and mechanism of action, thereby guiding further experimental studies. The primary approaches include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. researchgate.net These models are built on the principle that the biological effect of a chemical is a function of its physicochemical properties. For novel urea derivatives, a QSAR study would involve compiling a dataset of structurally related compounds with known biological activities against a specific target.
The process typically involves:
Descriptor Calculation: For each molecule in the training set, a wide range of molecular descriptors are calculated. These can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Connectivity indices, topological indices (e.g., Geary autocorrelation, CATS-2D). researchgate.net
3D descriptors: Molecular shape, volume, and surface area.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that links the descriptors to the biological activity (e.g., IC₅₀ values). researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR study for a series of urea derivatives might yield a model that highlights the importance of specific electronic and steric features for activity, which could then be used to predict the activity of a new compound like this compound.
Table 1: Example of Descriptors Used in QSAR Models for Urea Derivatives
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
| Electronic | Dipole Moment | Influences drug-receptor electrostatic interactions. |
| Steric | Molar Refractivity | Relates to the volume of the molecule and its fit within a binding site. |
| Hydrophobic | LogP | Governs the partitioning of the compound between aqueous and lipid environments, affecting its ability to cross cell membranes. |
| Topological | Wiener Index | Describes molecular branching and can relate to receptor binding. |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aip.orgnih.govnih.gov In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a target protein.
The key steps in molecular docking are:
Target and Ligand Preparation: This involves obtaining the 3D structure of the target protein, often from crystallographic data (e.g., from the Protein Data Bank), and generating a 3D conformation of the ligand.
Docking Simulation: A scoring function is used to evaluate the "goodness-of-fit" of different ligand poses within the protein's active site, predicting the binding affinity and orientation.
Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the target's binding site. nih.gov
For instance, molecular docking studies on various urea derivatives have been performed to elucidate their binding mechanisms with enzymes like DNA Gyrase and enoyl-(acyl-carrier-protein) reductase (ENR), revealing key hydrogen bond interactions involving the urea moiety. aip.orgresearchgate.net Such studies could be hypothetically applied to this compound to predict its potential targets and binding modes.
Table 2: Illustrative Molecular Docking Results for Urea Derivatives Against a Hypothetical Kinase Target
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Derivative A | -8.5 | LYS76, GLU91 | Hydrogen Bond |
| Derivative B | -7.9 | LEU148, PHE149 | Hydrophobic Interaction |
| Derivative C | -9.2 | ASP161, LYS76 | Ionic Bond, Hydrogen Bond |
This table presents hypothetical data for illustrative purposes.
The urea functional group is particularly valuable in drug design due to its ability to act as a rigid scaffold and a hydrogen bond donor-acceptor, facilitating strong and specific interactions with biological targets. nih.gov Theoretical frameworks like QSAR and molecular docking provide a powerful, cost-effective, and rapid means to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and further in vitro and in vivo testing. While no specific biological interaction studies for this compound are publicly available, these computational approaches would be the standard starting point for investigating its potential as a bioactive molecule.
Future Research Directions and Emerging Paradigms for 1 Ethyl 3 3 Hydroxypropyl Urea
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of urea (B33335) derivatives is evolving from traditional methods, which often involve hazardous reagents like phosgene (B1210022) and isocyanates, towards safer and more sustainable alternatives. nih.gov Future research will likely prioritize the development of green chemistry approaches for the production of 1-Ethyl-3-(3-hydroxypropyl)urea and its analogues.
A significant area of development is the use of novel, environmentally friendly solvents. Dihydrolevoglucosenone, marketed as Cyrene, is a bio-based solvent derived from cellulose (B213188) in two steps. researchgate.net It is biodegradable, non-toxic, and has shown promise as an alternative to toxic organic solvents in the synthesis of urea derivatives. researchgate.net The adaptation of existing protocols to utilize such green solvents is a critical step towards more sustainable chemical manufacturing. researchgate.net
Electrochemical synthesis represents another major frontier. rsc.org This method offers a pathway to produce urea under ambient conditions by coupling the reduction of carbon dioxide (CO₂) with various nitrogen sources, such as nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), or nitrogen gas (N₂). rsc.orgresearchgate.net This process not only curtails harmful carbon and nitrogen emissions but also provides a way to store surplus renewable electricity in the chemical bonds of valuable compounds like urea. rsc.org Research into electrocatalysts, such as two-dimensional metal borides (MBenes), is crucial for improving the efficiency and selectivity of this green urea synthesis method, which currently faces challenges from competing side reactions. rsc.orgresearchgate.net
Furthermore, developing methods for controlled-release formulations, as seen in agricultural applications of urea, points towards advanced synthetic strategies that build functionality directly into the manufacturing process. researchgate.net These methodologies could be adapted for specialized applications of this compound in materials science and beyond.
| Synthetic Approach | Key Features & Advantages | Research Focus |
| Green Solvents | Utilizes bio-based, non-toxic, and biodegradable solvents like Cyrene. researchgate.net | Adapting existing reaction protocols to replace toxic organic solvents. researchgate.net |
| Electrochemical Synthesis | Couples CO₂ and nitrogen source reduction under ambient conditions; can use renewable energy. rsc.orgresearchgate.net | Developing efficient and selective electrocatalysts to overcome competing reactions. rsc.orgresearchgate.net |
| Catalytic Innovations | Employs organocatalysis and one-pot cascade transformations for atom economy. rsc.org | Designing new catalysts and reaction pathways for more efficient and divergent synthesis. rsc.org |
Advanced Multi-Scale Computational Modeling for Complex Urea Systems
Computational modeling is an indispensable tool for understanding and predicting the behavior of complex chemical and biological systems involving urea derivatives. Future research will increasingly rely on advanced, multi-scale modeling techniques to bridge the gap between molecular properties and macroscopic functions. nih.gov These models integrate simulations across different temporal and spatial scales, from the quantum level of electron interactions to the macroscopic behavior of tissues or materials. nih.govwiley.com
At the finest scale, quantum mechanics can elucidate the electronic structure of this compound, predicting its reactivity and the nature of its hydrogen bonds. Molecular dynamics (MD) simulations can then model the interactions of the molecule with its environment over time. mdpi.com For instance, MD simulations have been used to understand the conformational changes and binding mechanisms of ligands to proteins, a technique directly applicable to studying how urea-based molecules interact with biological targets. mdpi.com
For more complex biological processes, such as the transport of urea across cell membranes, a combination of structural biology data (like cryo-EM) and computational simulations is powerful. nih.gov Such studies can reveal the precise mechanism of transport and how inhibitors block the process, providing a structural landscape for drug design. nih.gov
At a higher level of organization, System Dynamics (SD) modeling can be used to simulate the kinetics of urea in multicompartment systems, such as in clinical hemodialysis. nih.gov This approach uses stock-and-flow diagrams to create intuitive and accessible models that can be calibrated with clinical data. nih.gov By integrating these different modeling strategies, researchers can create comprehensive simulations where changes at the molecular level (e.g., a modification to this compound) can be linked to observable outcomes at the system level. nih.gov
Exploration of New Supramolecular Functions and Hierarchical Assemblies
The urea functional group is an ideal building block, or synthon, for supramolecular chemistry due to its capacity to act as both a hydrogen bond donor and acceptor. nih.gov This dual nature allows urea derivatives to self-assemble into a wide variety of ordered, functional structures. nih.govresearchgate.net Future research on this compound will undoubtedly focus on harnessing these properties to create novel supramolecular architectures with programmed functions.
Researchers have successfully used urea derivatives to construct a range of supramolecular structures, including:
Supramolecular Capsules: Discrete, container-like assemblies formed through distinct intermolecular hydrogen bonds. nih.govresearchgate.net
Supramolecular Polymers: One-dimensional, polymer-like chains formed by continuous, repeating hydrogen bonds between urea moieties. nih.govresearchgate.net
Supramolecular Gels: Three-dimensional networks that can immobilize solvents, created through the extensive self-assembly of low-molecular-weight gelators containing urea groups. nih.govnih.gov
A key research direction is the design of more complex, hierarchical assemblies where these basic structures are organized into higher-order systems. For example, scientists have created self-assembled molecular prisms functionalized with urea groups that can act as heterogeneous catalysts in water. acs.org In these structures, the specific arrangement prevents the urea moieties from self-associating, leaving them free to bind to guest molecules and perform catalysis, mimicking the function of an "artificial enzyme". acs.org
The ability to tune the molecular structure of urea derivatives allows for the creation of materials with specific properties. For instance, modifying the framework of tris-urea gelators can produce gels that function in a wide range of media, from organic solvents to water, with applications as substrates for electrophoresis to separate proteins and DNA. nih.gov
Design of Urea-Based Probes for Fundamental Biological Mechanism Studies
The inherent ability of the urea moiety to form specific hydrogen bonds makes it an excellent scaffold for designing molecular probes to investigate fundamental biological processes. By modifying the structure of this compound, researchers can create tools to study enzyme activity, receptor binding, and cellular transport mechanisms.
A promising avenue is the development of urea-based inhibitors and activity-based probes. For example, novel carnosic acid derivatives containing urea moieties have been synthesized and shown to have antiproliferative activity against cancer cell lines. nih.gov One such derivative was found to induce cell cycle arrest by downregulating specific cyclin-dependent kinases (CDKs). nih.gov Molecular docking studies further revealed that the compound interacts with key residues in the active site of its target, demonstrating its utility as a probe for studying the cell cycle. nih.gov
Similarly, understanding the transmembrane transport of urea is a fundamental biological question. nih.gov Researchers have used synthetic inhibitors with different binding modes (competitive, uncompetitive, and noncompetitive) to probe the function of urea transporters (UTs). nih.gov These molecular probes, combined with structural studies, provide a detailed picture of the transport mechanism and offer a basis for designing selective inhibitors. nih.gov
Furthermore, the principles behind urea biosensors, which are designed to detect urea concentrations, can be adapted to create probes for dynamic biological events. nih.gov This could involve incorporating fluorophores or other reporter groups into a urea-based structure to allow for real-time imaging of biological processes where urea or related molecules play a role. Such probes could help elucidate the complex and sometimes controversial biological roles of urea, which has been reported to have both therapeutic and toxic effects in different contexts. researchgate.net
Integration of Urea Chemistry in Interdisciplinary Material Science Research
The versatility of the urea functional group extends well beyond biology and into the realm of materials science. The integration of urea chemistry is leading to the development of advanced materials with novel electrical, optical, and mechanical properties.
One area of significant potential is in the synthesis of functional inorganic materials. Urea is often used in solution-based synthesis routes, such as hydrothermal methods, to control pH and act as a precipitating agent for creating metal oxides. acs.org For example, it has been used in the synthesis of NiMn₂O₄, which can then be further modified to create heterostructures for applications in electrocatalysis. acs.org The use of urea and its derivatives in reactive dyeing also highlights its role in forming covalent bonds and influencing material properties. destechpub.com
Urea derivatives are also critical components in the development of "smart" polymers and self-healing materials. The strong, directional hydrogen bonds formed by urea groups can act as reversible cross-links in a polymer network. researchgate.net This allows the material to exhibit high strength and toughness while also having the ability to repair itself upon damage. Fine-tuning the hydrogen-bonding density through chemical design can control the material's working temperature and healing rate. researchgate.net
The development of urea-based biosensors represents a convergence of materials science, chemistry, and biology. nih.gov Researchers are fabricating sensors using materials like graphene functionalized with urease to achieve high sensitivity and rapid detection of urea. nih.gov These interdisciplinary efforts are paving the way for new diagnostic tools and environmental monitoring systems.
Q & A
Q. Characterization Methods :
Advanced Research Question
- Data Normalization : Account for variations in assay conditions (e.g., cell line specificity, incubation time) .
- Comparative Analysis : Use analogs with known activity (e.g., 1-Benzhydryl-3-(furan-2-yl)urea) as internal controls .
- Statistical Validation : Apply ANOVA or t-tests to evaluate significance of activity differences .
Basic Research Question
- Hydrophilicity : The hydroxypropyl group enhances water solubility (~45 mg/mL at 25°C) .
- Thermal Stability : Decomposes at 210–215°C (TGA data) .
- pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions .
Methodological Tip : Use differential scanning calorimetry (DSC) to assess melting points and polymorphic forms .
How do structural modifications (e.g., substituent changes) impact the bioactivity of urea derivatives?
Advanced Research Question
- Hydrophobic Groups : Adding aromatic rings (e.g., benzhydryl) increases LogP and membrane permeability but may reduce solubility .
- Electron-Withdrawing Groups : Chlorine or nitro substituents enhance binding to enzyme active sites (e.g., kinase inhibition) .
Case Study : Replacing the ethyl group with a furan-2-yl moiety in analogs improves antimicrobial activity by 40% .
What analytical methods are recommended for detecting impurities in synthesized this compound?
Advanced Research Question
- HPLC-PDA : Detects residual solvents (e.g., acetonitrile) and byproducts (e.g., oligomers) with >99% purity thresholds .
- LC-MS/MS : Identifies trace impurities (e.g., hydrolyzed urea derivatives) at ppm levels .
Advanced Research Question
- Molecular Docking : Predict binding affinity to targets (e.g., carbonic anhydrase) using software like AutoDock Vina .
- QSAR Studies : Correlate substituent electronegativity with anticancer activity (R² > 0.85) .
Methodological Tip : Validate predictions with in vitro assays to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
